1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene
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Overview
Description
1,6-Dimethyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic organic compound with the molecular formula C₈H₁₀O It is characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and two methyl groups at positions 1 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is typically carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,6-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological processes. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-1,3,5-cyclohexatriene 1,2-oxide
- 1,6-Dimethylbenzene oxide
- 7-Oxabicyclo[4.1.0]heptane
Uniqueness
1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene stands out due to its specific substitution pattern and the presence of an oxygen atom in the bicyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
73654-32-7 |
---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
1,6-dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7,2)9-7/h3-6H,1-2H3 |
InChI Key |
BLNGVSNTBOHTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC=CC1(O2)C |
Origin of Product |
United States |
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